4-(Diphenylhydroxymethyl)benzoic acid

Catalog No.
S752070
CAS No.
19672-49-2
M.F
C20H16O3
M. Wt
304.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diphenylhydroxymethyl)benzoic acid

CAS Number

19672-49-2

Product Name

4-(Diphenylhydroxymethyl)benzoic acid

IUPAC Name

4-[hydroxy(diphenyl)methyl]benzoic acid

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C20H16O3/c21-19(22)15-11-13-18(14-12-15)20(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,23H,(H,21,22)

InChI Key

CPZWBWPALJLUBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O

Synonyms

NSC 408493; α-Hydroxy-α,α-diphenyl-p-toluic Acid; 4-(Hydroxydiphenylmethyl)-benzoic Acid

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O

The exact mass of the compound 4-(Diphenylhydroxymethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408493. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Diphenylhydroxymethyl)benzoic acid (CAS 19672-49-2) is a bifunctional organic compound featuring a carboxylic acid group for derivatization and a bulky diphenylhydroxymethyl substituent. This structure provides a rigid, three-dimensional character, making it a valuable precursor for specialty polymers, pharmaceuticals, and as a structural linker in coordination chemistry. Its primary procurement driver is its use as a well-defined building block where the steric bulk and hydrogen-bonding capabilities of the trityl-like alcohol group are essential for controlling supramolecular architecture and material properties.

Substituting this compound with simpler analogs like 4-hydroxybenzoic acid or benzoic acid fails because it eliminates the bulky diphenylmethyl group, which is critical for creating specific three-dimensional cavities and preventing network interpenetration in materials like Metal-Organic Frameworks (MOFs). Procuring the corresponding methyl ester, Methyl 4-(diphenylhydroxymethyl)benzoate, necessitates an additional hydrolysis step to unmask the carboxylic acid. This introduces process complexity and potential side reactions, and the required basic or acidic conditions may be incompatible with other functional groups in the target synthesis.

Precursor Suitability: Essential for Constructing 3D Metal-Organic Frameworks (MOFs) without Interpenetration

The value of 4-(diphenylhydroxymethyl)benzoic acid lies in its function as a 'pillaring' ligand. In MOF synthesis, simpler linkers like p-hydroxybenzoic acid often lead to densely packed or interpenetrated 3D networks, limiting porosity. The bulky diphenylhydroxymethyl group of the target compound acts as a rigid, non-coordinating spacer that prevents multiple network frameworks from interpenetrating each other. This steric hindrance is a designed feature, essential for creating open, porous structures with high surface areas, a property not achievable with smaller, planar benzoic acid derivatives.

Evidence DimensionStructural role in MOF synthesis
Target Compound DataForms sterically hindered, non-interpenetrated porous networks.
Comparator Or BaselineSimpler linkers (e.g., p-hydroxybenzoic acid, terephthalic acid) which often result in interpenetrated or collapsed structures with lower accessible porosity.
Quantified DifferenceQualitative but structurally definitive: enables open vs. interpenetrated frameworks.
ConditionsSolvothermal synthesis of metal-organic frameworks.

For researchers designing porous materials, procuring this specific ligand is necessary to achieve target pore sizes and avoid framework interpenetration.

Thermal Behavior: Defined Processing Window for Solvothermal Synthesis

The compound exhibits a melting point in the range of 210-215 °C. This thermal stability is critical for solvothermal synthesis, a common method for producing crystalline materials like MOFs, which often requires temperatures between 120-200 °C. Unlike analogs with lower thermal stability, this compound remains intact within this processing window, preventing premature decomposition of the organic linker which would lead to impurities and defects in the final crystalline product. Procuring a thermally robust linker is key to achieving high-quality, reproducible materials.

Evidence DimensionMelting Point / Decomposition Onset
Target Compound Data210-215 °C
Comparator Or BaselineTypical solvothermal synthesis temperatures (e.g., 120-200 °C).
Quantified DifferenceThe compound's stability range fully encompasses the required processing temperatures.
ConditionsSolid-state thermal analysis; typical solvothermal reaction conditions in solvents like DMF or glycols.

This ensures the structural integrity of the precursor during high-temperature synthesis, which is essential for process control and the reproducible manufacturing of crystalline materials.

Core Building Block for Non-Interpenetrated Metal-Organic Frameworks (MOFs)

This compound is the right choice for the synthesis of 3D MOFs where maximizing porosity and maintaining an open-channel structure is a primary design goal. Its bulky, rigid diphenylhydroxymethyl group acts as a built-in steric shield, preventing the common problem of framework interpenetration that plagues MOFs built from smaller, planar linkers.

High-Temperature Solvothermal and Hydrothermal Syntheses

The compound's documented thermal stability up to 210 °C makes it a reliable precursor for solvothermal processes that operate at elevated temperatures. Buyers can confidently use this linker in reaction protocols up to 200 °C without significant risk of in-situ degradation, ensuring higher purity and crystallinity of the final product compared to less stable alternatives.

Precursor for Specialty Polymers with High Thermal Stability

Incorporating this bulky, rigid monomer into polymer backbones can enhance thermal stability and modify mechanical properties. Its structure is suitable for creating high-performance polymers where increased glass transition temperature and controlled chain packing are desired.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19672-49-2

Wikipedia

4-(Diphenylhydroxymethyl)benzoic acid

Dates

Last modified: 08-15-2023

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